molecular formula C23H33Cl3N2O3 B13729994 2-(2-(4-(2-((p-Chloro-alpha-phenylbenzyl)oxy)ethyl)-1-piperazinyl)ethoxy)ethanol dihydrochloride CAS No. 16726-46-8

2-(2-(4-(2-((p-Chloro-alpha-phenylbenzyl)oxy)ethyl)-1-piperazinyl)ethoxy)ethanol dihydrochloride

Cat. No.: B13729994
CAS No.: 16726-46-8
M. Wt: 491.9 g/mol
InChI Key: RUKOGAMTPOVESW-UHFFFAOYSA-N
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Description

2-[2-[4-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol dihydrochloride is a chemical compound known for its significant applications in the pharmaceutical industry. It is commonly associated with antihistamine properties and is related to compounds like cetirizine and levocetirizine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol dihydrochloride involves multiple steps. One common method includes the reaction of 4-chlorobenzhydrol with 1-(2-chloroethyl)piperazine in the presence of a base to form an intermediate. This intermediate is then reacted with ethylene glycol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-[4-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry.

    Biology: Studied for its interactions with various biological receptors.

    Medicine: Investigated for its potential antihistamine and anti-inflammatory properties.

    Industry: Utilized in the development of pharmaceutical formulations

Mechanism of Action

The compound exerts its effects primarily through its interaction with histamine H1 receptors. By binding to these receptors, it inhibits the action of histamine, thereby reducing allergic symptoms such as itching, swelling, and redness. The molecular pathways involved include the inhibition of histamine-induced signal transduction, leading to decreased vascular permeability and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: Another antihistamine with a similar structure but different pharmacokinetic properties.

    Levocetirizine: The active enantiomer of

Properties

CAS No.

16726-46-8

Molecular Formula

C23H33Cl3N2O3

Molecular Weight

491.9 g/mol

IUPAC Name

2-[2-[4-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride

InChI

InChI=1S/C23H31ClN2O3.2ClH/c24-22-8-6-21(7-9-22)23(20-4-2-1-3-5-20)29-18-15-26-12-10-25(11-13-26)14-17-28-19-16-27;;/h1-9,23,27H,10-19H2;2*1H

InChI Key

RUKOGAMTPOVESW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOCCO)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl

Origin of Product

United States

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